molecular formula C7H6BrClO B041808 4-bromo-2-chloro-1-methoxybenzene CAS No. 50638-47-6

4-bromo-2-chloro-1-methoxybenzene

Cat. No. B041808
Key on ui cas rn: 50638-47-6
M. Wt: 221.48 g/mol
InChI Key: FPIQNBOUYZLESW-UHFFFAOYSA-N
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Patent
US05739166

Procedure details

Under nitrogen, 7.3 mL (77 mmol) of dimethylsulfate was added to a stirred suspension of 10 g (48 mmol) of 4-bromo-2-chlorophenol and 5.4 g (38 mmol) of powered K2CO3 in 75 mL of fresh acetone. After 2 hours at reflux, the reaction was cooled to ambient temperature, filtered, and concentrated in vacuo. The residue was dissolved in ethyl acetate; the resulting solution was washed with water and dried over MgSO4. Concentration in vacuo gave 10.2 g (96%) of 4-bromo-2-chloroanisole as a colorless solid: mp 68.5°-70.5° C.; NHR (CDCl3) δ 3.88 (s, 3H), 6.80 (d, J=9 Hz, 1H), 7.33 (dd, J=2, 9 Hz, 1H), 7.50 (d, J=2 Hz, 1H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COS([O:6][CH3:7])(=O)=O.[Br:8][C:9]1[CH:14]=[CH:13][C:12](O)=[C:11]([Cl:16])[CH:10]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:6][CH3:7])=[C:11]([Cl:16])[CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Name
Quantity
5.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
the resulting solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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